N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide
Description
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide is a synthetic small molecule characterized by an isoxazole core substituted with a 3,4-dimethoxyphenyl group at the 5-position and a benzamide moiety linked via a methyl group at the 3-position.
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-14(2)28-18-8-5-15(6-9-18)22(25)23-13-17-12-20(29-24-17)16-7-10-19(26-3)21(11-16)27-4/h5-12,14H,13H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXYRAGMROMJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cycloaddition of nitrile oxides with alkenes to form the isoxazole ring . The dimethoxyphenyl group is then introduced through a series of substitution reactions. The final step involves the coupling of the isoxazole derivative with 4-isopropoxybenzamide under specific reaction conditions, such as the use of a palladium catalyst in a cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the dimethoxyphenyl group are key to its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Isoxazole-Containing Analogs
Isoxazole derivatives are widely explored for their bioactivity. Key structural differences between the target compound and related analogs include:
Key Observations :
- Substituent Effects: The 3,4-dimethoxyphenyl group on the target compound may enhance π-π stacking interactions in biological targets compared to simpler alkyl or methyl groups (e.g., I-6273).
- Linker Chemistry: The methyl-benzamide linker in the target compound differs from ethyl ester linkers in analogs (e.g., I-6273).
Benzamide Derivatives
Benzamide moieties are critical for binding in many enzyme inhibitors. Notable comparisons include:
Key Observations :
- Substituent Position : The para-isopropoxy group in the target compound may optimize steric and electronic effects for target binding compared to ortho- or meta-substituted benzamides (e.g., propanil’s 3,4-dichloro substitution).
- Complexity vs. Activity : Example 53 () demonstrates that fused heterocycles (e.g., chromen-4-one) enhance potency in therapeutic contexts, but the target compound’s simplicity may favor pesticidal applications where cost and synthesis ease are prioritized .
Research Findings and Implications
- Agrochemical Potential: Structural alignment with isoxaben () suggests the target compound could act as a cellulose biosynthesis inhibitor, a common mechanism for herbicides. The 3,4-dimethoxyphenyl group may improve soil adhesion compared to isoxaben’s 2,6-dimethoxybenzamide .
- Metabolic Stability : The amide linker likely confers resistance to esterase-mediated degradation, a limitation observed in ethyl ester analogs like I-6273 .
- Synthetic Feasibility : The absence of stereocenters (cf. ’s chiral thiazole derivatives) simplifies large-scale production, a practical advantage for agrochemical use .
Biological Activity
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and comparative analysis with similar compounds.
Molecular Characteristics:
- Common Name: this compound
- CAS Number: 953232-70-7
- Molecular Formula: CHNO
- Molecular Weight: 396.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various biochemical pathways. Isoxazole derivatives are known for their ability to modulate enzyme activity, which can lead to significant therapeutic effects.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, contributing to its potential as a therapeutic agent.
- Receptor Modulation: Interaction with various receptors can lead to altered signaling pathways, impacting cellular responses.
Antiparasitic Activity
Recent studies have indicated that isoxazole derivatives exhibit significant antiparasitic properties. For instance, compounds similar to this compound have shown effectiveness against Chilo suppressalis, a pest affecting rice crops. The inhibition of chitin synthesis in this organism was a critical finding, demonstrating the potential agricultural applications of such compounds .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of various isoxazole derivatives on cancer cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity against certain cancer cells, indicating its potential as an anticancer agent. The IC50 values obtained from these studies highlight its potency compared to other known cytotoxic agents.
Case Studies and Research Findings
Case Study 1: Chitin Synthesis Inhibition
A study investigated the inhibition of chitin synthesis by various isoxazole derivatives, including those structurally related to this compound. The results showed that the introduction of specific substituents at the phenyl ring enhanced biological activity. The optimal hydrophobic substituents correlated with increased inhibitory effects on chitin synthesis .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound significantly reduced cell viability in several human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. Further investigations are required to elucidate the precise molecular targets involved in these processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide | Structure | Chitin synthesis inhibitor | 25 |
| N-(5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole) | Structure | Antiparasitic | 30 |
| This compound | Structure | Anticancer | 15 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide?
- The synthesis typically involves a multi-step process starting with the formation of the isoxazole ring via 1,3-dipolar cycloaddition between a nitrile oxide and an alkene. Subsequent functionalization includes alkylation of the isoxazole methyl group and coupling with 4-isopropoxybenzamide. Key steps require optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions and improve yields. Purification often employs column chromatography or HPLC, with structural confirmation via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its purity?
- Structural characterization relies on NMR spectroscopy to resolve aromatic protons (e.g., 3,4-dimethoxyphenyl and isoxazole resonances) and verify regiochemistry. Mass spectrometry (ESI-TOF) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute stereochemical data. Purity is assessed via HPLC with UV detection (≥95% purity threshold for biological assays) .
Q. What preliminary biological assays are recommended for evaluating this compound’s bioactivity?
- Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (MTT or ATP-luciferase) to assess cytotoxicity. Dose-response curves (IC) and selectivity indices against related enzymes or cell lines are calculated. For anti-inflammatory potential, COX-2 inhibition and TNF-α secretion assays are standard .
Advanced Research Questions
Q. How can researchers address contradictory data in reported biological activities of structurally analogous compounds?
- Discrepancies often arise from variations in assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) or impurities in compound batches. Rigorous validation includes:
- Repeating assays with independently synthesized batches.
- Cross-referencing with structurally similar compounds (e.g., furan vs. benzofuran isoxazole derivatives) to identify substituent-specific effects .
- Employing orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Modifications to the 4-isopropoxybenzamide moiety (e.g., introducing polar groups like sulfonamides) can enhance solubility. Prodrug approaches (e.g., esterification of methoxy groups) improve oral bioavailability. Pharmacokinetic profiling (C, AUC) in rodent models guides iterative design .
Q. How do computational methods aid in elucidating the compound’s mechanism of action?
- Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to targets like kinases or GPCRs. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- Transitioning from batch to flow chemistry improves reproducibility and reduces purification steps. Solvent selection (e.g., switching from DMF to acetonitrile) minimizes toxicity concerns. Process analytical technology (PAT) monitors reaction progression in real time .
Key Methodological Recommendations
- Synthetic Challenges : Use ultrasound-assisted synthesis to enhance cycloaddition reaction rates and yields .
- Data Reproducibility : Validate biological activity with ≥3 independent replicates and include positive/negative controls.
- Structural Confirmation : Combine NOESY NMR with computational modeling to resolve ambiguous stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
